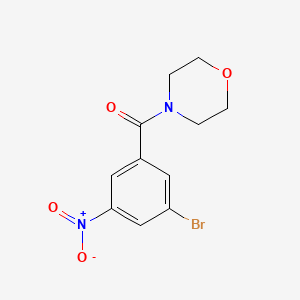

(3-Bromo-5-nitrophenyl)(morpholino)methanone

Description

Properties

IUPAC Name |

(3-bromo-5-nitrophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O4/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-1-3-18-4-2-13/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUMLQTYOVVAIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649997 | |

| Record name | (3-Bromo-5-nitrophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-19-5 | |

| Record name | (3-Bromo-5-nitrophenyl)-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-5-nitrophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Bromo-5-nitrophenyl)(morpholino)methanone: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-bromo-5-nitrophenyl)(morpholino)methanone. While specific experimental data for this compound is not extensively reported in public literature, this guide synthesizes available information on its precursors, analogous compounds, and the constituent functional groups to offer a robust scientific profile. We will delve into its physicochemical characteristics, propose a detailed synthetic pathway with a complete experimental protocol, and explore its reactivity. Furthermore, we will discuss the potential of this molecule in drug discovery, drawing on the well-established roles of the morpholine and nitroaromatic moieties in medicinal chemistry. This guide is intended to be a valuable resource for researchers interested in utilizing this compound as a building block for novel therapeutic agents.

Introduction and Molecular Overview

This compound, with the CAS Number 941294-19-5, is a synthetic organic compound that holds promise as a versatile intermediate in medicinal chemistry.[1] Its structure is characterized by a central benzoyl scaffold substituted with a bromine atom and a nitro group, connected to a morpholine ring via an amide linkage. The strategic placement of these functional groups—an electron-withdrawing nitro group and a bromine atom on the aromatic ring, coupled with the "privileged" morpholine scaffold—suggests a rich chemical reactivity and potential for diverse biological activities.[2][3][4]

The morpholine moiety is a common feature in many approved drugs, valued for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability.[5] The nitroaromatic group, while sometimes associated with toxicity, is also a key pharmacophore in a variety of antimicrobial and anticancer agents, often acting as a bio-reductive prodrug.[6][7] The bromine atom provides a convenient handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

This guide will provide a detailed exploration of this molecule, from its fundamental properties to its potential as a valuable tool in the development of new pharmaceuticals.

Physicochemical Properties

While experimental data for this compound is limited, we can predict its key physicochemical properties based on its structure and data from analogous compounds.

| Property | Value | Source/Justification |

| Molecular Formula | C₁₁H₁₁BrN₂O₄ | [1] |

| Molecular Weight | 315.12 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature. | Based on the properties of its precursor, 3-bromo-5-nitrobenzoic acid, and the non-brominated analog, morpholino(3-nitrophenyl)methanone. |

| Melting Point | Estimated to be in the range of 90-120 °C. | The melting point of the non-brominated analog, morpholino(3-nitrophenyl)methanone, is 85-88 °C. The addition of a bromine atom would be expected to increase the melting point due to increased molecular weight and intermolecular forces. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water is anticipated. | Typical for similar organic compounds. The morpholine group may impart some slight aqueous solubility. |

| pKa | The morpholine nitrogen is weakly basic due to the electron-withdrawing effect of the adjacent carbonyl group. | General chemical principles of amides. |

Synthesis and Characterization

The most logical and established route to synthesize this compound is through the amidation of 3-bromo-5-nitrobenzoic acid with morpholine. This is a standard and high-yielding transformation in organic chemistry.

Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from the commercially available 3-bromo-5-nitrobenzoic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar benzoyl morpholine derivatives.

Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-nitrobenzoic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂, 2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-bromo-5-nitrobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-bromo-5-nitrobenzoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve morpholine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same solvent.

-

Cool the acyl chloride solution to 0 °C in an ice bath.

-

Slowly add the morpholine/triethylamine solution to the acyl chloride solution dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see signals for the aromatic protons on the substituted benzene ring and the protons of the morpholine ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the bromine atom.

-

¹³C NMR: Expect signals for the carbonyl carbon, the aromatic carbons, and the carbons of the morpholine ring.

-

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the carbonyl (C=O) stretching of the amide (around 1640-1680 cm⁻¹), the N-O stretching of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), and C-Br stretching.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (315.12 g/mol ), along with a characteristic isotopic pattern for the bromine atom.

Reactivity and Potential for Further Modification

The chemical structure of this compound offers several sites for further chemical modification, making it a valuable scaffold for building diverse molecular libraries.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reagents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C). This transformation opens up possibilities for further derivatization of the resulting aniline, for example, through acylation, alkylation, or diazotization reactions.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkynyl, and amino groups, at this position.

-

Nucleophilic Aromatic Substitution: While less reactive than positions ortho or para to the nitro group, the bromine atom can potentially undergo nucleophilic aromatic substitution under forcing conditions.

-

Amide Bond Stability: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions to revert to 3-bromo-5-nitrobenzoic acid and morpholine.

Potential Applications in Drug Discovery and Development

While no specific biological activities have been reported for this compound, its structural components suggest several promising avenues for investigation in drug discovery.

Anticancer Potential

The nitroaromatic moiety is present in several anticancer agents that are activated under hypoxic conditions, which are characteristic of solid tumors.[6] The morpholine ring is also found in numerous kinase inhibitors and other anticancer drugs.[8] Therefore, derivatives of this compound could be explored as:

-

Hypoxia-activated prodrugs: The nitro group can be selectively reduced in the low-oxygen environment of tumors to a cytotoxic species.

-

Kinase inhibitors: The benzoyl morpholine scaffold can be elaborated to target the ATP-binding site of various kinases involved in cancer cell proliferation and survival.

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents.[4] The mechanism often involves the reduction of the nitro group to generate reactive nitrogen species that can damage microbial DNA and proteins.[9] The morpholine group can also contribute to antimicrobial activity and improve the pharmacokinetic properties of the molecule.[10] Thus, this compound and its derivatives warrant investigation as potential antibacterial and antifungal agents.

Other Therapeutic Areas

The versatility of the morpholine scaffold in interacting with various biological targets suggests that derivatives of this compound could be explored for a wide range of other therapeutic applications, including anti-inflammatory and neuroprotective agents.[5]

Safety and Handling

No specific safety data is available for this compound. However, based on the known hazards of its precursors and related compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. As with all new chemical entities, it should be treated as potentially hazardous. Nitroaromatic compounds can be toxic and mutagenic.[11]

Conclusion

This compound is a synthetically accessible and highly versatile chemical scaffold with significant potential for application in drug discovery and development. Its unique combination of a reactive bromine atom, a bio-reductive nitro group, and a pharmacologically privileged morpholine moiety makes it an attractive starting point for the synthesis of diverse chemical libraries. This technical guide provides a solid foundation for researchers to understand the chemical properties, synthesis, and potential biological applications of this compound, and it is hoped that it will stimulate further investigation into its therapeutic potential.

References

-

This compound. Chemsigma. [Link].

-

This compound [941294-19-5]. Chemsigma. [Link].

-

3-Bromo-5-nitrobenzamide | C7H5BrN2O3 | CID 3727797. PubChem. [Link].

-

3-Bromo-5-nitrophenol | C6H4BrNO3 | CID 10488984. PubChem. [Link].

-

A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed. [Link].

- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

-

Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link].

- CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.

-

Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic acid in Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link].

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link].

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link].

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link].

-

Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry - ACS Publications. [Link].

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link].

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link].

-

Synthesis and antifungal activity of new azole derivatives containing an N-acylmorpholine ring. PubMed. [Link].

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link].

-

Safety Data Sheet: 3-Nitrophenol. Carl ROTH. [Link].

-

Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Chemos GmbH&Co.KG. [Link].

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. [Link].

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link].

-

Synthesis of 4-bromo-3-nitrobenzoyl chloride (5b). Conditions: a) HNO 3... ResearchGate. [Link].

-

Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. PubMed. [Link].

-

Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. MDPI. [Link].

-

Synthesis and characterization of 3-cyano- and 3-nitroformazans, nitrogen-rich analogues of beta-diketimine ligands. PubMed. [Link].

-

Morpholines. Synthesis and Biological Activity. ResearchGate. [Link].

Sources

- 1. fishersci.com [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. Synthesis and antifungal activity of new azole derivatives containing an N-acylmorpholine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. svedbergopen.com [svedbergopen.com]

- 10. researchgate.net [researchgate.net]

- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis and Characterization of (3-Bromo-5-nitrophenyl)(morpholino)methanone

Abstract: This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of (3-bromo-5-nitrophenyl)(morpholino)methanone, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the synthetic strategy, reaction mechanisms, and analytical validation. The protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction and Strategic Overview

This compound is a substituted benzamide derivative featuring three key functional groups: a bromine atom, a nitro group, and a morpholine amide. This specific arrangement of electron-withdrawing groups and a versatile amide linkage makes it a highly useful intermediate for creating diverse molecular libraries. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck), the nitro group can be readily reduced to an amine for further functionalization, and the morpholine moiety often imparts favorable pharmacokinetic properties, such as increased aqueous solubility and metabolic stability in drug candidates.

The synthesis of this target molecule is most reliably achieved through a classic two-step, one-pot procedure rooted in fundamental organic chemistry principles:

-

Acyl Chloride Formation: The carboxylic acid of the starting material, 3-bromo-5-nitrobenzoic acid, is activated by converting it into a highly reactive acyl chloride.

-

Nucleophilic Acyl Substitution (Amidation): The acyl chloride is then reacted in situ with morpholine, a secondary amine, to form the stable tertiary amide bond.

This approach is efficient, high-yielding, and utilizes readily available commercial reagents.

Synthetic Workflow and Mechanism

The overall synthetic transformation is outlined below. The process begins with the activation of the carboxylic acid, a necessary step as direct amidation between a carboxylic acid and an amine is thermodynamically unfavorable without strong heating or coupling agents.

Caption: Synthetic workflow for this compound.

Mechanistic Insights:

-

Step 1: Thionyl chloride (SOCl₂) is an excellent choice for converting carboxylic acids to acyl chlorides because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed, driving the reaction to completion.[1][2] The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, followed by the elimination of a chlorosulfite intermediate.

-

Step 2: The amidation is a classic nucleophilic acyl substitution.[3] The nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 3-bromo-5-nitrobenzoyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base, such as triethylamine or pyridine, is crucial in this step. It neutralizes the HCl byproduct generated, preventing it from protonating the morpholine, which would render the amine non-nucleophilic and halt the reaction.[3]

Detailed Experimental Protocol

This protocol details a reliable method for synthesizing the title compound on a laboratory scale.

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| 3-Bromo-5-nitrobenzoic acid | C₇H₄BrNO₄ | 246.01 | 159-161 | - | Irritant |

| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | -104.5 | 76 | Corrosive, Lachrymator |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 40 | Volatile, Irritant |

| Morpholine | C₄H₉NO | 87.12 | -5 | 129 | Corrosive, Flammable |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | -115 | 90 | Flammable, Corrosive |

3.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-bromo-5-nitrobenzoic acid (2.46 g, 10.0 mmol).

-

Acyl Chloride Formation: Add anhydrous dichloromethane (DCM, 30 mL) to the flask. While stirring, slowly add thionyl chloride (1.1 mL, 15.0 mmol, 1.5 equiv) dropwise at room temperature.

-

Causality Insight: The reaction is performed under an inert atmosphere to prevent moisture from hydrolyzing the thionyl chloride and the resulting acyl chloride intermediate. A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

-

-

Reaction Monitoring (Step 1): Gently heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution. A clear, light-yellow solution should be obtained.

-

Preparation for Amidation: Cool the reaction mixture to 0°C using an ice-water bath. Remove the excess thionyl chloride under reduced pressure. Re-dissolve the crude 3-bromo-5-nitrobenzoyl chloride in 20 mL of fresh anhydrous DCM.

-

Causality Insight: Cooling is critical before adding the amine. The amidation reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side products.

-

-

Amide Coupling: In a separate flask, prepare a solution of morpholine (0.96 g, 11.0 mmol, 1.1 equiv) and triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv) in 10 mL of anhydrous DCM.

-

Addition and Reaction: Add the morpholine/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C over 15-20 minutes. A white precipitate of triethylamine hydrochloride will form immediately.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Causality Insight: The acid wash removes excess triethylamine and morpholine. The bicarbonate wash removes any unreacted starting acid. The brine wash helps to remove residual water from the organic layer.

-

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from an ethanol/water mixture to afford this compound as a pale yellow solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The molecular formula is C₁₁H₁₁BrN₂O₄ with a molecular weight of 315.12 g/mol .[4]

Caption: Chemical Structure of the Target Compound.

4.1. Spectroscopic Data

The following data are predicted based on the structure and supported by literature values for analogous compounds.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃):

-

Rationale: The proton NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms.

-

Aromatic Protons: Three distinct signals are expected in the aromatic region (δ 7.5-8.5 ppm). Due to the substitution pattern, they will appear as multiplets or broad singlets. The proton between the bromo and nitro groups will be the most deshielded.

-

Morpholine Protons: The eight protons of the morpholine ring are non-equivalent due to restricted rotation around the amide C-N bond.[5] They typically appear as two broad multiplets or several distinct signals in the range of δ 3.2-3.9 ppm.[6][7]

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (101 MHz, CDCl₃):

-

Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule.

-

Carbonyl Carbon: A characteristic peak for the amide carbonyl carbon is expected around δ 167-170 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). The carbons attached to the bromine (C-Br) and nitro group (C-NO₂) will have distinct chemical shifts.

-

Morpholine Carbons: Two signals are expected for the morpholine carbons. The carbons adjacent to the nitrogen (N-CH₂) will be around δ 42-48 ppm, and the carbons adjacent to the oxygen (O-CH₂) will be further downfield around δ 66-67 ppm.[6]

-

-

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

Rationale: IR spectroscopy is used to identify the presence of specific functional groups.

-

Amide C=O Stretch: A strong, sharp absorption band is expected in the range of 1630-1680 cm⁻¹, characteristic of a tertiary amide carbonyl group.[8][9]

-

NO₂ Stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[10]

-

C-N Stretch: A band corresponding to the C-N stretch of the amide is expected around 1115 cm⁻¹.

-

Aromatic C-H & C=C Stretches: Signals for aromatic C-H stretching will appear just above 3000 cm⁻¹, and C=C stretching will appear in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS-ESI):

-

Rationale: Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The most critical feature will be a pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with an intensity ratio of approximately 1:1. This is the characteristic isotopic signature of a compound containing one bromine atom (⁵⁰.⁵% ⁷⁹Br and ⁴⁹.⁵% ⁸¹Br).[11][12] The expected m/z values would be ~314 and ~316.

-

Fragmentation: Common fragmentation pathways may include the loss of the nitro group (•NO₂) or cleavage of the amide bond.

-

4.2. Summary of Characterization Data

| Technique | Parameter | Expected Result | Rationale / Reference |

| Appearance | Physical State | Pale yellow solid | - |

| Melting Point | Range (°C) | To be determined experimentally | Purity indicator |

| ¹H NMR | Chemical Shift (δ) | ~8.5-7.5 (m, 3H, Ar-H), ~3.9-3.2 (m, 8H, Morpholine-H) | Structural confirmation[6] |

| ¹³C NMR | Chemical Shift (δ) | ~168 (C=O), ~150-120 (Ar-C), ~67 (O-CH₂), ~45 (N-CH₂) | Structural confirmation[6] |

| IR | Wavenumber (cm⁻¹) | ~1650 (C=O, strong), ~1530 & ~1350 (NO₂, strong) | Functional group ID[8][9][10] |

| MS (ESI) | m/z Ratio | [M]⁺ and [M+2]⁺ at ~314/316 in a ~1:1 ratio | Confirms MW and Br presence[11][12] |

Safety and Handling Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Thionyl Chloride: Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Handle with extreme care and use a syringe or cannula for transfers. Neutralize any spills and leftover reagent with a base like sodium bicarbonate.

-

Dichloromethane: A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

-

Morpholine & Triethylamine: Corrosive and flammable liquids. Avoid contact with skin and eyes.

References

- Singh, P., & Asundi, R. K. (1958). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 47, 92-101.

-

Katritzky, A. R., & Jones, R. A. (1960). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 2942-2947. [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Amides. [Link]

-

LibreTexts Chemistry. (2021). Structural, Physical, and Spectral Characteristics of Amides. [Link]

-

Chen, K., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8563–8570. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article. [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3-nitro-. NIST Chemistry WebBook. [Link]

-

Abdel-Wahab, B. F., et al. (2016). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines. Molecules, 21(9), 1221. [Link]

-

ResearchGate. (2019). Tandem mass spectrometry of organic nitro and halogen compounds. [Link]

-

PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-nitro-. NIST Chemistry WebBook. [Link]

-

AOBChem. (n.d.). 3-Bromo-5-nitrobenzoyl chloride. [Link]

-

Molbase. (n.d.). This compound. [Link]

-

Reddy, C., & Viswanath, I. V. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 441-443. [Link]

-

Jagtap, S. D., et al. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. European Chemical Bulletin, 8(4), 123. [Link]

-

LibreTexts Chemistry. (2014). Mass Spectrometry. [Link]

-

Royal Society of Chemistry. (n.d.). Advances. [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. 941294-19-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. IR Spectrum: Amides [quimicaorganica.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

A Technical Guide to (3-Bromo-5-nitrophenyl)(morpholino)methanone: Synthesis, Characterization, and Applications

Abstract

This document provides a comprehensive technical overview of (3-Bromo-5-nitrophenyl)(morpholino)methanone, a substituted aromatic amide of interest in medicinal chemistry and synthetic research. We detail its molecular structure, physicochemical properties, a robust and validated synthetic protocol, and standard analytical methods for structural confirmation. Furthermore, this guide explores the potential reactivity of its constituent functional groups and discusses its prospective applications in drug discovery, grounded in the established pharmacological relevance of the morpholine and nitroaromatic scaffolds. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound.

Introduction

This compound is a synthetic organic compound featuring a central phenyl ring substituted with bromo, nitro, and morpholinocarbonyl groups. The unique electronic and steric arrangement of these functional groups makes it a valuable scaffold and intermediate. The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles[1]. Concurrently, the nitroaromatic group is a well-known pharmacophore and a versatile synthetic handle, capable of undergoing various chemical transformations, most notably reduction to an amine[2].

The precursor, 3-Bromo-5-nitrobenzoic acid, is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for treatments targeting tuberculosis and various cancers[3]. The combination of these structural motifs in a single molecule presents a platform for the development of novel chemical entities with diverse biological potential. This guide serves as a Senior Application Scientist's perspective on the synthesis, analysis, and potential utility of this compound.

Physicochemical Properties and Molecular Structure

The molecule consists of a 1,3,5-substituted benzene ring. A bromine atom and a nitro group (NO₂) occupy positions 3 and 5, respectively, imparting specific electronic properties to the ring. The carbonyl group at position 1 is linked to the nitrogen atom of a morpholine ring, forming a tertiary amide. This linkage introduces a flexible, hydrophilic, and metabolically robust heterocyclic moiety.

Compound Identification and Properties

All quantitative data and identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (3-Bromo-5-nitrophenyl)(morpholin-4-yl)methanone | [4] |

| CAS Number | 941294-19-5 | [4][5][6] |

| Molecular Formula | C₁₁H₁₁BrN₂O₄ | [4][5] |

| Molecular Weight | 315.12 g/mol | [4][5] |

| Canonical SMILES | O=C(C1=CC(Br)=CC(=C1)N(=O)=O)N2CCOCC2 | [4] |

| InChIKey | RZUMLQTYOVVAIF-UHFFFAOYSA-N | [4] |

| Predicted XLogP3 | 2.29 | [7] |

| Storage Temp. | 2-8°C | [5] |

Synthesis and Purification Workflow

The synthesis of this compound is most reliably achieved via a two-step process starting from 3-Bromo-5-nitrobenzoic acid. This method involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by nucleophilic acyl substitution with morpholine.

Rationale for Synthetic Strategy

Direct amide coupling between a carboxylic acid and an amine is possible but often requires high temperatures or specialized coupling agents. A more robust and field-proven approach is the conversion of the carboxylic acid to an acyl chloride. Acyl chlorides are highly electrophilic and react readily with amines like morpholine at or below room temperature, typically leading to high yields and clean conversions. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying the purification of the intermediate. A tertiary amine base, such as triethylamine (TEA) or pyridine, is used in the second step to neutralize the HCl generated during the amidation, preventing the protonation of the morpholine reactant.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Bromo-5-nitrobenzoic acid (1.0 eq)[8].

-

Add thionyl chloride (SOCl₂, 5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (vacuum distillation). The resulting crude 3-bromo-5-nitrobenzoyl chloride, an oil or low-melting solid, is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve morpholine (1.2 eq) and triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) in a flask cooled in an ice bath (0°C).

-

Dissolve the crude 3-bromo-5-nitrobenzoyl chloride from Step 1 in the same anhydrous solvent.

-

Add the acyl chloride solution dropwise to the stirred morpholine solution at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Upon completion (monitored by TLC), quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the title compound.

Spectroscopic Characterization

Structural confirmation of the synthesized product is a self-validating step essential for ensuring scientific integrity. The following spectroscopic methods are standard for characterizing the title compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Three distinct signals are expected in the aromatic region (~δ 8.0-8.8 ppm). Due to the meta-substitution pattern, they will appear as finely split triplets or doublets of doublets (e.g., t, dd). The strong deshielding is caused by the electron-withdrawing nitro and carbonyl groups.

-

Morpholine Protons: Two broad multiplets or triplets are expected for the morpholine protons. The four protons adjacent to the nitrogen (N-CH₂) will be deshielded by the amide carbonyl and appear around δ 3.6-3.8 ppm. The four protons adjacent to the oxygen (O-CH₂) will appear slightly upfield, around δ 3.4-3.6 ppm. The integration of these signals should correspond to a 4H:4H ratio.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A characteristic signal for the amide carbonyl carbon is expected in the range of δ 165-170 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm), including two quaternary carbons attached to the bromo and nitro groups and one attached to the carbonyl group.

-

Morpholine Carbons: Two signals are expected for the morpholine carbons, one for the N-CH₂ carbons (~δ 42-48 ppm) and one for the O-CH₂ carbons (~δ 66-68 ppm).

IR (Infrared) Spectroscopy:

-

C=O Stretch (Amide): A strong absorption band should be present around 1630-1660 cm⁻¹, characteristic of a tertiary amide carbonyl group.

-

N-O Stretch (Nitro): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

C-N Stretch: A band corresponding to the C-N stretch of the amide will appear in the fingerprint region.

Mass Spectrometry (MS):

-

In an ESI+ (Electrospray Ionization, positive mode) spectrum, the molecular ion peak [M+H]⁺ would be expected at m/z 316.0 and 318.0 with an approximate 1:1 intensity ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Characterization Workflow Diagram

Caption: A logical workflow for the structural confirmation of the final product.

Reactivity and Potential Applications in Drug Development

The title compound is not just a stable final product but also a versatile intermediate for further chemical elaboration, making it a valuable building block for creating libraries of drug-like molecules.

-

Nitro Group Reduction: The nitro group is a key functional handle. It can be readily reduced to an aniline derivative (e.g., using SnCl₂, Fe/HCl, or catalytic hydrogenation). This resulting amine is a powerful nucleophile and a common precursor for synthesizing a wide array of other functional groups and heterocyclic systems, which is a cornerstone of many drug discovery programs[9].

-

Palladium-Catalyzed Cross-Coupling: The aryl bromide provides a site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse carbon-carbon and carbon-heteroatom bonds, enabling systematic Structure-Activity Relationship (SAR) studies.

-

Pharmacological Relevance: As previously mentioned, the morpholine ring is prized for its ability to enhance drug-like properties[1]. The nitro group itself is a pharmacophore in several antimicrobial and antiparasitic drugs, where it can be bioreduced to generate cytotoxic radical species within target cells[2]. This dual functionality suggests that this compound and its derivatives could be explored for a range of therapeutic targets, including oncology, infectious diseases, and neuropharmacology[10][11].

Conclusion

This compound is a well-defined chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a robust framework for its synthesis via a reliable acyl chloride intermediate pathway and outlined a comprehensive, self-validating protocol for its characterization. The strategic placement of its bromo, nitro, and morpholinocarbonyl functional groups makes it an attractive scaffold for the development of novel small molecules in drug discovery programs. The methodologies and insights presented herein are designed to empower researchers to confidently synthesize, verify, and utilize this compound in their scientific endeavors.

References

-

De Meglio, P., et al. (1979). Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. Journal of Medicinal Chemistry, 22(6), 738-41. [Link]

-

Scilit. (n.d.). Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. Scilit. [Link]

-

CAS Common Chemistry. (n.d.). (3-Bromo-5-nitrophenyl)-4-morpholinylmethanone. CAS, a division of the American Chemical Society. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). Morpholino(3-nitrophenyl)methanone. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

-

Francisco-Márquez, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]

-

Balamurugan, K., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Chemsigma. (n.d.). This compound [941294-19-5]. Chemsigma. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

World of Chemicals. (n.d.). Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. World of Chemicals. Retrieved January 9, 2026, from [Link]

-

Reddy, K. S., et al. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(2), 441-443. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 941294-19-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound [941294-19-5] | Chemsigma [chemsigma.com]

- 7. echemi.com [echemi.com]

- 8. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

Technical Guide: Unveiling the Mechanism of Action of (3-Bromo-5-nitrophenyl)(morpholino)methanone as a Putative PI3K/Akt Pathway Inhibitor

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

(3-Bromo-5-nitrophenyl)(morpholino)methanone is a synthetic compound whose mechanism of action is not yet elucidated in peer-reviewed literature. However, a detailed structural analysis, supported by extensive data on analogous compounds, strongly suggests its role as a modulator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This technical guide synthesizes the foundational evidence for this hypothesis, proposes a definitive experimental strategy for its validation, and provides detailed, field-proven protocols for researchers. We posit that the morpholine moiety acts as a critical pharmacophore for kinase domain interaction, while the 3-bromo-5-nitro-substituted phenyl ring governs the compound's potency and specificity. This document serves as a comprehensive roadmap for investigating this promising molecule.

Part 1: Scientific Rationale and Hypothesized Mechanism

Introduction to this compound

This compound is an organic molecule featuring a central benzoyl scaffold connected to a morpholine ring. The phenyl group is substituted with both a bromine atom and a nitro group at the meta positions. While direct biological studies on this specific molecule are not publicly available, its constituent functional groups are well-characterized in medicinal chemistry, providing a strong basis for a hypothesized mechanism of action.

The Morpholine Moiety: A Privileged Scaffold for PI3K/Akt Inhibition

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cellular growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

A wealth of research has established the morpholine ring as a cornerstone for potent kinase inhibitors, particularly those targeting the PI3K family.[1][2] The oxygen atom within the morpholine ring is a key hydrogen bond acceptor, frequently anchoring inhibitors into the hinge region of the kinase's ATP-binding pocket.[3] This interaction is a foundational element in the structure-activity relationship (SAR) of numerous PI3K inhibitors, including the well-characterized pan-Class I inhibitor ZSTK474.[3][4] The presence of this exact moiety in this compound forms the primary basis of our hypothesis.

Role of the Substituted Phenyl Ring

The 3-bromo-5-nitro-substituted phenyl ring is predicted to fine-tune the molecule's inhibitory activity.

-

Nitro Group: Nitroaromatic compounds are known to possess a wide range of biological activities, often stemming from their strong electron-withdrawing nature and potential for redox cycling.[5] In the context of kinase inhibition, this group can form crucial interactions within the active site and contribute to overall binding affinity. Furthermore, precursors like 3-Bromo-5-nitrobenzoic acid are used as intermediates in the synthesis of novel cancer therapies.[6]

-

Bromo Group: Halogenation is a common strategy in drug design to modulate potency and pharmacokinetic properties. Bromo-substituted heterocyclic compounds have been successfully developed as potent tyrosine kinase inhibitors, demonstrating the utility of this substitution in kinase-targeted molecules.[7]

The Central Hypothesis: Inhibition of the PI3K/Akt Signaling Pathway

Based on this structural evidence, we hypothesize that This compound functions as an ATP-competitive inhibitor of PI3K and/or its downstream effector, Akt. This inhibition is expected to block the phosphorylation of Akt, leading to the deactivation of downstream pro-survival signaling and ultimately inducing apoptosis or cell cycle arrest in cancer cells dependent on this pathway.

The proposed signaling pathway and the point of inhibition are illustrated below.

Part 2: Experimental Validation Strategy

To rigorously test this hypothesis, a multi-step experimental workflow is essential. This strategy is designed as a self-validating system, moving from direct target engagement in vitro to cellular pathway effects and finally to a functional cellular outcome.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine if the compound directly inhibits the enzymatic activity of PI3K isoforms and/or Akt kinases and to quantify its potency (IC₅₀).

Rationale: This is the most direct test of the hypothesis. Using purified enzymes removes the complexity of the cellular environment, ensuring that any observed effect is due to a direct interaction between the compound and the kinase. We will use a well-established ADP-Glo™ Kinase Assay (Promega).

Methodology:

-

Reagents & Materials:

-

Purified recombinant human kinases (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, Akt1, Akt2, Akt3).

-

Substrate (e.g., phosphatidylinositol (4,5)-bisphosphate for PI3K; a suitable peptide substrate like "Aktide" for Akt).

-

This compound, dissolved in DMSO to a 10 mM stock.

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101).

-

ATP, MgCl₂.

-

White, opaque 96-well or 384-well plates.

-

Multimode plate reader capable of luminescence detection.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in kinase buffer (e.g., from 100 µM to 1 nM). Include a DMSO-only control (vehicle) and a no-enzyme control (background).

-

In the wells of the plate, add 5 µL of kinase/substrate mix.

-

Add 2.5 µL of the serially diluted compound or vehicle control.

-

Initiate the reaction by adding 2.5 µL of ATP solution (final concentration should be at or near the Kₘ for each enzyme).

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. This depletes the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no-enzyme control) from all other readings.

-

Normalize the data by setting the vehicle control (DMSO) to 100% activity and a high-concentration inhibitor control to 0% activity.

-

Plot the normalized percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

-

Expected Outcome: A dose-dependent decrease in luminescence, indicating inhibition of ATP-to-ADP conversion. The resulting IC₅₀ values will quantify the compound's potency against each kinase isoform.

| Kinase Target | Expected IC₅₀ (nM) | Rationale / Comparison |

| PI3Kα | < 100 | High potency expected due to morpholine scaffold.[4] |

| PI3Kβ | < 500 | Potency may vary, indicating potential isoform selectivity. |

| PI3Kδ | < 100 | Potency may vary, indicating potential isoform selectivity. |

| Akt1 | < 500 | Possible dual PI3K/Akt inhibition.[8] |

Protocol 2: Cellular Target Engagement via Western Blot

Objective: To confirm that the compound inhibits the PI3K/Akt pathway inside living cells by measuring the phosphorylation status of Akt.

Rationale: Akt is activated by phosphorylation at two key sites: Threonine 308 (p-Akt T308) by PDK1 and Serine 473 (p-Akt S473) by mTORC2. An effective PI3K inhibitor will prevent the formation of PIP3, blocking the recruitment and subsequent phosphorylation of Akt. Measuring the levels of p-Akt is a standard and direct readout of pathway activity in a cellular context.

Methodology:

-

Cell Culture & Treatment:

-

Use a cancer cell line with a known constitutively active PI3K pathway (e.g., MCF-7, PC-3, or A375).[9][10]

-

Plate cells and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound (e.g., 0.1x, 1x, 10x, 100x the IC₅₀ value determined in Protocol 1) for 2-4 hours. Include a DMSO vehicle control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein.

-

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-PAGE (e.g., 10% polyacrylamide gel).

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-phospho-Akt (Thr308)

-

Rabbit anti-total Akt

-

Mouse anti-β-Actin (as a loading control)

-

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

-

-

Data Analysis:

-

Quantify band intensity using software like ImageJ.

-

Normalize the p-Akt signal to the total Akt signal to account for any changes in total protein expression.

-

Compare the normalized p-Akt levels in treated samples to the vehicle control.

-

Expected Outcome: A dose-dependent reduction in the signal for both p-Akt (Ser473) and p-Akt (Thr308), with minimal change in total Akt or β-Actin levels, confirming on-target pathway inhibition in cells.

Protocol 3: Functional Cellular Outcome Assay (Cell Viability)

Objective: To determine if inhibiting the PI3K/Akt pathway with the compound leads to a biologically relevant outcome, such as decreased cell proliferation or viability.

Rationale: The PI3K/Akt pathway is a pro-survival pathway. Its inhibition should lead to a reduction in cell viability or proliferation, particularly in cancer cells that are dependent on it. This assay links target engagement to a functional cellular phenotype.

Methodology:

-

Reagents & Materials:

-

Cancer cell lines used in Protocol 2.

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT/XTT colorimetric assays.

-

White, clear-bottom 96-well plates for luminescence or clear plates for colorimetric assays.

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the compound (e.g., from 100 µM down to 1 nM in a semi-log dilution).

-

Incubate for 72 hours, a sufficient time for anti-proliferative effects to manifest.

-

For the CellTiter-Glo® assay, allow the plate to equilibrate to room temperature. Add the reagent directly to the wells, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes.

-

Measure luminescence.

-

-

Data Analysis:

-

Normalize the data with vehicle-treated cells representing 100% viability and wells with no cells representing 0% viability.

-

Plot percent viability against the logarithm of compound concentration and fit to a 4PL curve to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Expected Outcome: A dose-dependent decrease in cell viability, demonstrating that the compound's on-target activity translates into a functional anti-proliferative effect. The GI₅₀ should correlate with the concentrations that showed effective p-Akt inhibition in the Western blot.

Part 3: Conclusion and Future Directions

The structural features of this compound provide a compelling, scientifically-grounded rationale for its investigation as a PI3K/Akt pathway inhibitor. The experimental strategy outlined in this guide provides a clear and robust path to validating this mechanism of action. Successful completion of these protocols would not only elucidate the compound's primary mechanism but also establish it as a valuable lead molecule for further preclinical development in oncology or other diseases characterized by aberrant PI3K signaling.

Future work would involve kinase selectivity profiling against a broad panel of kinases to assess off-target effects, ADME/Tox studies to evaluate its drug-like properties, and ultimately, in vivo xenograft studies to determine its efficacy in a preclinical cancer model.

References

-

Petrov, P., Hřebačková, J., & Růžička, A. (2015). Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. PubMed. [Link]

-

LoRusso, P. M., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]

-

Hayakawa, M., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC. [Link]

-

ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. [Link]

-

Martini, M., De Santis, M. C., & Cenci, T. (2020). Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review). PubMed Central. [Link]

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

-

Chandrappa, H., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. [Link]

-

Maldonado, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

Sources

- 1. Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Potential Biological Activities of (3-Bromo-5-nitrophenyl)(morpholino)methanone Derivatives

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the chemical scaffold (3-Bromo-5-nitrophenyl)(morpholino)methanone and its derivatives. This class of compounds merges three key pharmacophoric elements: a bromo-substituted phenyl ring, a nitro group, and a morpholine moiety. While direct and extensive research on this specific parent compound is nascent, this document synthesizes data from structurally related molecules to build a strong rationale for its potential as a source of novel therapeutic agents. We will delve into the putative anticancer, antimicrobial, and anti-inflammatory properties of these derivatives. The guide provides detailed, field-proven experimental protocols for the systematic evaluation of these activities, explains the causality behind methodological choices, and presents potential mechanisms of action. All discussions are grounded in authoritative references, with workflows and pathways visualized to enhance clarity and guide future research endeavors.

Introduction: A Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the strategic combination of known bioactive fragments into a single molecular entity is a cornerstone of rational drug design. The compound this compound, identified by CAS Number 941294-19-5, represents such a strategic synthesis. Its structure is a compelling convergence of three distinct chemical motifs, each contributing to a high potential for diverse biological activity.

-

The Morpholine Ring: The morpholine core is a well-established "privileged structure" in drug discovery.[1] Its presence is known to confer favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, and it is a key component in numerous approved drugs with activities ranging from anticancer to antidepressant.[2][3]

-

The Nitrophenyl Group: Aromatic nitro compounds, particularly the nitrophenyl group, are potent pharmacophores. They are integral to a variety of compounds demonstrating significant antimicrobial and anticancer activities.[4][5][6][7] The strong electron-withdrawing nature of the nitro group can profoundly influence the molecule's electronic properties and its interactions with biological targets.

-

The Bromo Substituent: Halogenation, specifically with bromine, is a widely used tactic to modulate a compound's lipophilicity, membrane permeability, and binding affinity to target proteins. Bromine substitution can enhance the potency of bioactive molecules and is a feature of many compounds explored for anticancer properties.[8][9][10]

The convergence of these three motifs in this compound derivatives suggests a high probability of discovering novel agents with significant therapeutic potential. This guide serves as a foundational roadmap for researchers aiming to synthesize and systematically evaluate this promising class of compounds.

Synthesis and Chemical Characterization

The synthesis of this compound derivatives can be reliably achieved through standard amidation coupling reactions.[1] A general and efficient pathway involves the activation of the carboxylic acid of 3-bromo-5-nitrobenzoic acid, followed by its reaction with morpholine or a substituted morpholine derivative.

A common and effective method is the conversion of the benzoic acid to its more reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride. This intermediate then reacts readily with the secondary amine of the morpholine ring to form the stable amide bond.

Caption: General synthesis workflow for the target compound.

Characterization of the synthesized derivatives would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and Infrared Spectroscopy (IR) to verify the presence of key functional groups like the amide carbonyl.

Potential Biological Activity I: Anticancer

The structural features of the (3-bromo-5-nitrophenyl) scaffold are strongly suggestive of potential anticancer activity. Numerous studies have documented the cytotoxic effects of compounds containing nitrophenyl and bromophenyl groups against a wide array of human cancer cell lines.[7][8][11]

Mechanistic Hypothesis

The anticancer effect of these derivatives may be multifactorial, operating through several established cell death mechanisms:

-

Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death. Bromophenol hybrids have been shown to induce apoptosis by increasing the generation of intracellular Reactive Oxygen Species (ROS).[9] Elevated ROS levels can lead to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade (e.g., Caspase-3), culminating in the cleavage of key cellular proteins like PARP and ultimately, cell death.[9]

-

Cell Cycle Arrest: The compounds could potentially interfere with the cell cycle machinery, causing arrest at specific checkpoints (e.g., G0/G1 or G2/M phase), thereby preventing cancer cell proliferation.[9][12]

-

Enzyme Inhibition: The morpholine moiety is present in known inhibitors of critical signaling pathways, such as the PI3K pathway, which is often dysregulated in cancer.[3] It is plausible that these derivatives could act as inhibitors of kinases or other enzymes vital for cancer cell survival.

Caption: Potential ROS-mediated apoptotic pathway.

Experimental Validation: In Vitro Cytotoxicity

A crucial first step in evaluating anticancer potential is to determine a compound's cytotoxicity against a panel of human cancer cell lines.[13]

Data Presentation: Summarizing Cytotoxic Activity

The potency of a compound is quantified by its half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit cell growth by 50%.[14] Data should be presented clearly in a tabular format for comparative analysis.

| Cell Line | Cancer Type | Compound X (IC₅₀ in µM) | Doxorubicin (Positive Control) (IC₅₀ in µM) |

| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |

| A549 | Lung Carcinoma | [Insert Value] | [InsertValue] |

| HCT116 | Colon Carcinoma | [Insert Value] | [Insert Value] |

| HepG2 | Hepatocellular Carcinoma | [Insert Value] | [Insert Value] |

| HEK293 | Normal Kidney (Toxicity) | [Insert Value] | [Insert Value] |

Data should be presented as mean ± standard deviation from at least three independent experiments.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a robust and widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15] The choice of this assay is justified by its high-throughput compatibility and reproducibility for initial screening.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and a positive control (e.g., Doxorubicin).[14]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[14]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC₅₀ value.

Potential Biological Activity II: Antimicrobial

The combination of the morpholine ring and the nitrophenyl group strongly suggests potential antimicrobial activity.[16][17][18] Morpholine derivatives are known to possess a broad spectrum of action against various bacterial strains, while nitrophenyl-containing compounds have also been identified as effective antimicrobial agents.[7][19][20] A structurally similar compound, (3-fluorophenyl)(morpholino)methanone, has been reported to exhibit pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

Mechanistic Hypothesis

The antimicrobial action could be attributed to:

-

Enzyme Inhibition: A plausible mechanism, seen in related compounds like bronidox (5-bromo-5-nitro-1,3-dioxane), involves the oxidation of essential protein thiols.[21] This modification can irreversibly inhibit the activity of enzymes crucial for microbial metabolism and growth.

-

Disruption of Cellular Integrity: The compounds may interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane, leading to leakage of intracellular contents and cell death.

Experimental Validation: Antimicrobial Susceptibility Testing

The standard method to quantify antimicrobial activity is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[22]

Caption: Workflow for Broth Microdilution MIC Assay.

Data Presentation: Summarizing Antimicrobial Activity

MIC values should be tabulated to compare the compound's efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

| Microorganism | Strain (e.g., ATCC) | Compound X (MIC in µg/mL) | Ciprofloxacin (Control) (MIC in µg/mL) | Fluconazole (Control) (MIC in µg/mL) |

| Staphylococcus aureus | Gram-positive | [Insert Value] | [Insert Value] | N/A |

| Escherichia coli | Gram-negative | [Insert Value] | [Insert Value] | N/A |

| Pseudomonas aeruginosa | Gram-negative | [Insert Value] | [Insert Value] | N/A |

| Candida albicans | Fungus | [Insert Value] | N/A | [Insert Value] |

Protocol: Broth Microdilution Assay

This method is considered a gold standard for its quantitative and reproducible results.[22][23][24]

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[25][26] Dilute this suspension as required by standard protocols (e.g., CLSI guidelines) to achieve the final target inoculum concentration in the wells.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL per well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover and incubate the plate at 35-37°C for 16-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[26]

Potential Biological Activity III: Anti-inflammatory

The morpholine scaffold is also associated with anti-inflammatory properties.[16] For instance, 4-phenylmorpholine derivatives have been reported to possess anti-inflammatory activities.[16] Therefore, it is logical to investigate the this compound series for similar effects.

Mechanistic Hypothesis

Inflammation is a complex process involving various mediators. The potential anti-inflammatory action of these compounds could involve:

-

Inhibition of Pro-inflammatory Mediators: The compounds may inhibit the production of key inflammatory molecules such as nitric oxide (NO) and prostaglandins.[27]

-

Enzyme Inhibition: A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for prostaglandin synthesis.[28][29]

Experimental Validation: In Vitro Anti-inflammatory Assay

A common and effective method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.[27]

Data Presentation: Summarizing Anti-inflammatory Activity

Results can be presented as the concentration of the compound that inhibits NO production by 50% (IC₅₀).

| Parameter | Compound X (IC₅₀ in µM) | Indomethacin (Positive Control) (IC₅₀ in µM) |

| NO Inhibition (RAW 264.7) | [Insert Value] | [Insert Value] |

Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

This assay quantifies NO production by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach approximately 80% confluency.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include control wells (cells only, cells + LPS, cells + positive control like Indomethacin + LPS).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Collect 50 µL of the supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Data Acquisition: After a short incubation in the dark, measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

-

Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control to determine IC₅₀ values. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO reduction is not due to cytotoxicity.[27]

Conclusion and Future Directions

The this compound scaffold represents a rationally designed platform for the discovery of novel bioactive compounds. The convergence of the morpholine, nitrophenyl, and bromophenyl moieties provides a strong theoretical basis for potential anticancer, antimicrobial, and anti-inflammatory activities. This guide has outlined the mechanistic rationale for these potential activities and provided detailed, validated experimental protocols for their systematic investigation.